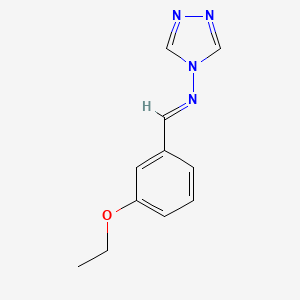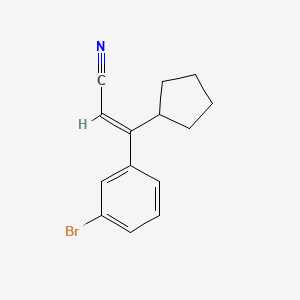![molecular formula C13H12ClN3 B13100625 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a cyclopenta[d]pyrimidine core with a 4-chlorophenyl substituent, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and cyclopentanone.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with guanidine hydrochloride under acidic conditions to form the cyclopenta[d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of the cyclopenta[d]pyrimidine core.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Pharmacology: Studies have shown that the compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving protein kinases and other enzymes.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: A compound with a similar pyrimidine core but different substituents, known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, investigated for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H12ClN3 |
|---|---|
Molekulargewicht |
245.71 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17) |
InChI-Schlüssel |
QBSQTIWOBDGSOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



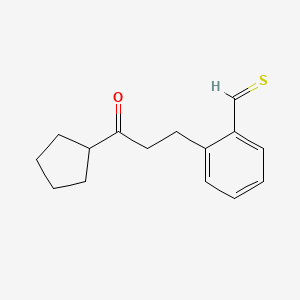
![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)


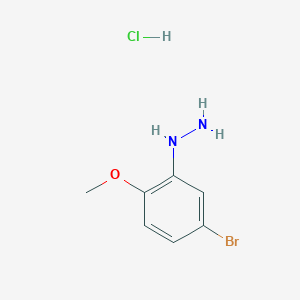
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
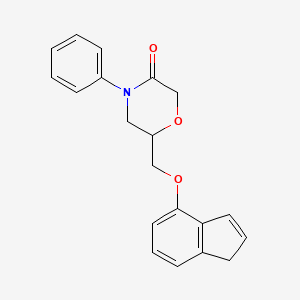
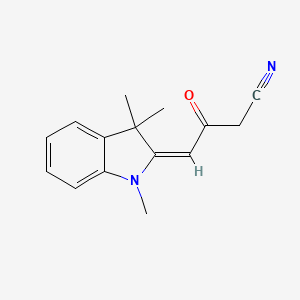
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
